1-溴-5-氟-2-甲氧基-3-硝基苯

描述

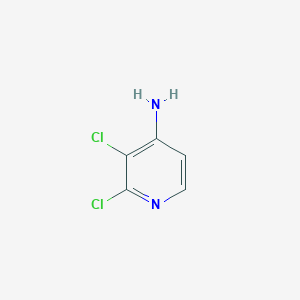

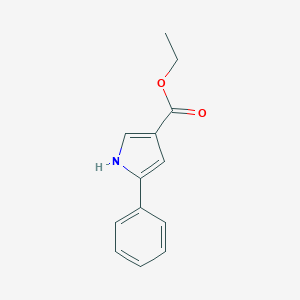

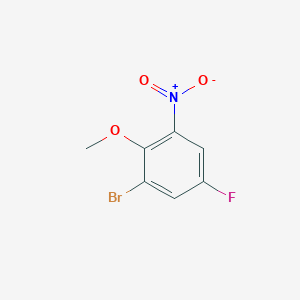

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a compound of interest due to its unique combination of functional groups, making it a valuable intermediate for various chemical syntheses. It incorporates bromo, fluoro, methoxy, and nitro substituents on a benzene ring, influencing its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, starting from substituted benzene derivatives. A common approach might involve nitration, bromination, methoxylation, and fluorination steps, tailored to introduce the desired functional groups at specific positions on the benzene ring.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (such as NMR, EI-MS, and FT-IR) are essential tools for confirming the molecular structure of synthesized compounds. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds.

Chemical Reactions and Properties

The presence of bromo, fluoro, methoxy, and nitro groups in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene significantly affects its chemical reactivity. For instance, the nitro group can undergo reduction reactions, while the bromo substituent makes it a candidate for nucleophilic substitution reactions. The methoxy and fluoro groups influence the electron density on the benzene ring, affecting its reactivity towards electrophilic and nucleophilic agents.

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of halogen atoms and a nitro group increases its density and boiling point compared to unsubstituted benzene, while the methoxy group can affect its solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, such as acidity, basicity, and reactivity towards various chemical reagents, are dictated by the nature and position of its substituents. The electron-withdrawing effects of the nitro and fluoro groups, combined with the electron-donating effect of the methoxy group, create a complex interplay that influences the compound's chemical behavior.

References (Sources)

- Synthesis and structural analysis of similar compounds provide insights into methodologies that might be applicable to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. For instance, studies on the synthesis of fluorinated and nitro-substituted benzene derivatives can offer valuable guidance on synthetic strategies and chemical reactivity patterns (Sweeney, McArdle, & Aldabbagh, 2018).

科学研究应用

有机合成应用

有机合成通常利用卤代和硝基化合物作为中间体或试剂,因为它们具有高反应性并能够经历各种化学转化。例如,对联苯衍生物的合成,如2-氟-4-溴联苯,展示了溴和氟取代基在促进交叉偶联反应中的实用性,突显了类似1-溴-5-氟-2-甲氧基-3-硝基苯这样的化合物在合成复杂有机分子中的相关性 (Qiu et al., 2009)。

材料科学和传感应用

在材料科学中,将硝基、溴和氟等官能团引入有机化合物可以显著改变它们的物理和化学性质,使其适用于传感和发光材料的应用。例如,纳米结构发光胶束已被研究用于其作为硝基芳香族和硝胺炸药传感器的潜力,表明硝基取代化合物在开发用于法医和安全应用的先进材料中的实用性 (Paria et al., 2022)。

抗癌研究

具有特定官能团的化合物,包括硝基和溴,已被探索其抗癌性能。对合成和天然化合物的结构活性关系的研究表明,这些官能团可以增强分子的抗迁移和抗增殖活性,表明了新抗癌药物开发的潜在途径 (Liew等,2020)。

环境和阻燃研究

环境中溴化阻燃剂及其转化产物,包括二恶英和呋喃,已成为环境健康研究的课题。研究已经检验了这些化合物的出现、命运和影响,强调了在环境背景下理解溴化和硝基化合物的化学行为的重要性 (Zuiderveen et al., 2020)。

安全和危害

属性

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUJVOPHLHFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634028 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

CAS RN |

179897-92-8 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)